1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea

conformational restriction entropic binding penalty structural biology

Fragment screening often fails due to conformational flexibility and poor solubility of lipophilic scaffolds. 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea (CAS 259269-08-4) overcomes these limitations with complete conformational rigidity (zero rotatable bonds) and exceptional hydrophilicity (LogP 0.0788), eliminating aggregation artifacts and enabling reliable hit identification. • Zero rotatable bonds - no conformational sampling required, increasing docking reliability for kinase targets (IKK-2, p38-MAPK, Src). • LogP 0.0788 ensures high aqueous solubility at screening concentrations (0.1-1 mM), avoiding non-specific binding. • TPSA 79.84 Ų and low HBD support favorable passive CNS permeability for neuroscience probe design. Supplied at ≥98% purity, suitable for direct use in fragment screens without additional purification.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 259269-08-4
Cat. No. B15207573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea
CAS259269-08-4
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1C(=NN=C1NC(=O)N)C
InChIInChI=1S/C6H10N4O/c1-3-4(2)9-10-5(3)8-6(7)11/h3H,1-2H3,(H3,7,8,10,11)
InChIKeyUQTAMPGWULZQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea: Physicochemical Identity & Scaffold Class


1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea (CAS 259269-08-4) is a low-molecular-weight (154.17 g/mol) pyrazolyl-urea compound with molecular formula C₆H₁₀N₄O, characterized by a urea moiety directly attached to position 3 of a 4,5-dimethyl-substituted 4H-pyrazole ring . The compound belongs to the broader pyrazolyl-urea scaffold class, which has been extensively reviewed as a privileged structure in medicinal chemistry for targeting protein kinases (including Src, p38-MAPK, and TrKa), carbonic anhydrases, and cannabinoid receptors [1]. Commercially available at 98% purity from multiple suppliers, this compound serves as a versatile building block for further derivatization in drug discovery and agrochemical research programs .

1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea: Structural Rigidity & Tautomeric Form


Substituting 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea with a closely related pyrazolyl-urea analog is non-trivial due to three interdependent structural features that collectively determine binding interactions, solubility, and metabolic stability. First, the compound possesses zero rotatable bonds between the urea and pyrazole moieties, conferring complete conformational rigidity—a property absent in analogs bearing methylene or ethylene spacers . Second, the 4H-pyrazole tautomeric form (rather than the more common 1H-pyrazole) alters the hydrogen-bonding geometry and electronic distribution of the heterocycle, which directly affects target engagement [1]. Third, the compound's exceptionally low computed LogP of 0.0788 places it among the most hydrophilic pyrazolyl-ureas available, in contrast to the unsubstituted parent 1H-pyrazol-5-ylurea (LogP 0.6736) and most N-aryl pyrazolyl-ureas, which typically exhibit LogP values above 2.0 . These differences mean that even isomers sharing identical molecular formula and mass (e.g., 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea, CAS 1546298-90-1, also C₆H₁₀N₄O, MW 154.17) cannot be assumed to behave interchangeably in biological assays or synthetic applications .

1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea: Differentiation vs. Closest Analogs


Conformational Rigidity vs. Flexible Spacer Analogs

1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea possesses zero rotatable bonds (RB = 0) as confirmed by its SMILES structure O=C(N)NC1=NN=C(C)C1C, where the urea carbonyl is directly conjugated to the pyrazole N3 position without any intervening methylene, ethylene, or other flexible linker . In contrast, the isomer 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea (CAS 1546298-90-1)—which shares the identical molecular formula C₆H₁₀N₄O and molecular weight 154.17—contains a methylene (-CH₂-) spacer between the pyrazole ring and the urea nitrogen, introducing at least one rotatable bond and fundamentally altering the conformational landscape . This difference has direct consequences for molecular recognition: a fully rigid ligand pays a smaller entropic penalty upon binding to a protein target compared to a flexible analog that must sacrifice conformational degrees of freedom. In fragment-based drug discovery, rigid fragments with RB = 0 are preferred starting points because they enable more reliable pharmacophore mapping and structure-based optimization [1].

conformational restriction entropic binding penalty structural biology fragment-based drug design

Low Lipophilicity vs. Parent and Common Pyrazolyl-Ureas

The computed LogP of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea is 0.0788, placing it at the extreme hydrophilic end of the pyrazolyl-urea chemical space . For comparison, the unsubstituted parent compound 1H-pyrazol-5-ylurea (CAS 67803-87-6) has a reported LogP of 0.6736—approximately 0.6 log units higher, corresponding to a roughly 4-fold greater partition into organic phase . This difference arises from the additional methyl groups at positions 4 and 5 of the pyrazole ring, which, counterintuitively, appear to enhance aqueous solubility through increased molecular surface area for hydrogen bonding with water while maintaining low lipophilicity due to the absence of extended hydrophobic motifs. Most biologically active pyrazolyl-ureas reported in the literature—particularly kinase inhibitors bearing N-aryl urea substituents—exhibit LogP values between 2.0 and 5.0, making the target compound >100-fold more hydrophilic [1]. This property is critical for applications requiring high aqueous solubility, minimal plasma protein binding, or reduced non-specific binding in biochemical assays.

lipophilicity aqueous solubility drug-likeness ADME optimization

Tautomeric Form: 4H-Pyrazole vs. 1H-Pyrazole Analogs

1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea is explicitly designated as a 4H-pyrazole derivative, a tautomeric form that is structurally distinct from the more common 1H-pyrazole found in most biologically active pyrazolyl-ureas . In 4H-pyrazoles, the saturated sp³ carbon at position 4 disrupts full aromatic conjugation, altering the electronic distribution, nitrogen basicity, and hydrogen-bond donor/acceptor geometry of the heterocycle compared to aromatic 1H-pyrazoles [1]. This tautomeric difference directly impacts how the pyrazole ring presents its hydrogen-bonding functionalities to biological targets: the N1 and N2 nitrogen atoms in the 4H-form have different protonation states and spatial orientations compared to 1H-pyrazole analogs such as N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-methylurea (MW 168.20), which bears methyl groups on an aromatic 1H-pyrazole [2]. The pharmaceutical significance of pyrazole tautomerism is underscored by the fact that 1H-pyrazole and 4H-pyrazole are classified as distinct ChEBI entities (CHEBI:17241 and CHEBI:38599, respectively), recognized as non-interchangeable chemical species in bioactivity databases [1].

tautomerism hydrogen bonding molecular recognition bioisosterism

Membrane Permeability: TPSA Advantage vs. High-PSA Analogs

The TPSA of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea is 79.84 Ų, a value that sits within the optimal range for balancing aqueous solubility with passive membrane permeability . The unsubstituted parent 1H-pyrazol-5-ylurea has a marginally higher PSA of 83.80 Ų, suggesting that the 4,5-dimethyl substitution modestly reduces polarity while adding lipophilic bulk in a controlled manner . For context, the widely cited threshold for blood-brain barrier penetration is TPSA < 90 Ų, and for oral bioavailability, TPSA < 140 Ų is recommended (Veber rules). At 79.84 Ų, this compound resides comfortably below both thresholds, whereas many biologically active pyrazolyl-ureas bearing additional polar substituents (e.g., sulfonamide or carboxylate groups) exceed TPSA values of 100 Ų, compromising membrane permeability [1]. The compound's hydrogen bond donor count (HBD = 2) and acceptor count (HBA = 3) further align with Lipinski's Rule of Five criteria, reinforcing its drug-like physicochemical profile .

polar surface area membrane permeability blood-brain barrier drug-likeness

Scaffold Privilege: Validated Kinase Inhibitor Motif

The pyrazol-3-yl urea scaffold—to which 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea belongs—has been validated across multiple patent families and peer-reviewed studies as a productive motif for kinase inhibitor design. The Pharmacia Corporation patent US 2005/0197338 specifically claims pyrazole urea compounds as inhibitors of IKK-2 (IκB kinase), an established target in rheumatoid arthritis and inflammatory disease [1]. Separately, the comprehensive review by Brullo et al. (Molecules, 2020) catalogs over 15 years of pyrazolyl-urea medicinal chemistry, documenting activity against kinases (Src, p38-MAPK, TrKa), carbonic anhydrase II (calculated Ki = 220.93 nM for a representative 3-pyrazolyl-urea), and cannabinoid receptors (CB1 Ki values ranging from 6.8 to 29 nM for optimized analogs) [2]. While direct quantitative data for the specific 4,5-dimethyl-4H-pyrazol-3-yl urea are not published, the scaffold's established track record across multiple target classes provides class-level validation that this compound can serve as a legitimate starting point for lead discovery or as a control compound in kinase profiling panels [2]. The compound's structural simplicity (MW 154.17) and compliance with fragment-like properties further position it as an attractive fragment for structure-based drug design campaigns [3].

kinase inhibition IKK-2 p38 MAPK scaffold privilege medicinal chemistry

1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea: Application Scenarios


Fragment-Based Lead Discovery for Kinases and GPCRs

The compound's zero rotatable bonds, low molecular weight (154.17), and compliance with the Rule of Three for fragment-likeness (HBD ≤ 3, HBA ≤ 3, LogP < 3) make it an ideal fragment for NMR-based or X-ray crystallographic screening against kinases (IKK-2, p38-MAPK, Src) or cannabinoid receptors, where the pyrazol-3-yl urea scaffold has established precedent [1]. The complete conformational rigidity eliminates the need for conformational sampling during docking, increasing the reliability of hit identification and enabling straightforward structure-guided elaboration. Its LogP of 0.0788 ensures high aqueous solubility at screening concentrations (typically 0.1–1 mM in biochemical assays), avoiding the aggregation and non-specific binding artifacts that plague more lipophilic fragments . The 98% purity specification from commercial suppliers provides sufficient quality for direct use in fragment screens without additional purification .

CNS-Penetrant Chemical Probe Development

With a TPSA of 79.84 Ų (below the established BBB threshold of <90 Ų), zero rotatable bonds, and only two hydrogen bond donors, this compound is predicted to have favorable passive CNS permeability [2]. This property profile distinguishes it from the majority of biologically active pyrazolyl-ureas, which typically incorporate bulky N-aryl substituents that elevate TPSA and molecular weight beyond CNS drug-like space. Neuroscience-focused research groups can use this compound as a minimalist scaffold for designing brain-penetrant kinase probes, particularly for targets such as TrKa or GSK-3β that have been modulated by pyrazolyl-ureas in peripheral contexts [1].

Agrochemical Intermediate: Urease/Nitrification Inhibitors

The 4,5-dimethyl substitution on the pyrazole ring is structurally related to 3,4-dimethylpyrazole phosphate (DMPP), a well-established agricultural nitrification inhibitor that reduces nitrogen losses from urea-based fertilizers [3]. Although DMPP itself is a different regioisomer (3,4-dimethyl vs. 4,5-dimethyl), the presence of both methyl groups and the urea functional handle makes 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea a potential synthetic intermediate for developing novel urease or nitrification inhibitors with modified physicochemical properties. The compound's hydrophilicity (LogP 0.0788) would favor soil mobility compared to more lipophilic pyrazole derivatives, an attribute that can be exploited or modulated through further derivatization at the free urea nitrogen .

Dynamic Covalent Polyurethanes: Pyrazole-Urea Building Block

Recent research has demonstrated that pyrazole-urea bonds exhibit dynamic covalent behavior, enabling the design of mechanically robust, healable, and reprocessable polyurethane materials [4]. The rigid, zero-rotatable-bond structure of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea, combined with its two hydrogen bond donors and three acceptors, provides a well-defined supramolecular synthon for incorporation into polymer networks. The compound's 4H-pyrazole tautomeric form and precise methyl substitution pattern may influence the kinetics of pyrazole-urea bond exchange differently than 1H-pyrazole analogs, offering materials scientists a distinct building block for tuning dynamic mechanical properties [4].

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